2-Isobutoxy-4,6-dimethylbenzaldehyde
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Overview
Description
2-Isobutoxy-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It is characterized by the presence of an isobutoxy group and two methyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-4,6-dimethylbenzaldehyde typically involves the alkylation of 4,6-dimethylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-Isobutoxy-4,6-dimethylbenzoic acid.
Reduction: 2-Isobutoxy-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Isobutoxy-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isobutoxy-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Isobutoxy-4-methylbenzaldehyde: Similar structure but with one less methyl group.
4,6-Dimethylbenzaldehyde: Lacks the isobutoxy group.
2-Isobutoxybenzaldehyde: Lacks the methyl groups.
Uniqueness
2-Isobutoxy-4,6-dimethylbenzaldehyde is unique due to the combination of its isobutoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-15-13-6-10(3)5-11(4)12(13)7-14/h5-7,9H,8H2,1-4H3 |
InChI Key |
NHZRFKLOVWTHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(C)C)C=O)C |
Origin of Product |
United States |
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